Benzene, 1-ethenyl-2-(2-phenylethenyl)-

Photochemistry Conformational Analysis Solid-State Reactivity

Benzene, 1-ethenyl-2-(2-phenylethenyl)-, commonly referred to as 2-vinylstilbene or 2-vinyl-trans-stilbene, is an ortho-divinylbenzene compound (C₁₆H₁₄, MW=206.28 g/mol) featuring a cross-conjugated system bearing both a vinyl group and a styryl group. This ortho-relationship imparts distinctive conformational constraints and ground-state geometries that fundamentally alter its photochemical reactivity compared to its non-ortho and non-vinyl analogs.

Molecular Formula C16H14
Molecular Weight 206.28 g/mol
Cat. No. B15131276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-ethenyl-2-(2-phenylethenyl)-
Molecular FormulaC16H14
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC=CC1=CC=CC=C1C=CC2=CC=CC=C2
InChIInChI=1S/C16H14/c1-2-15-10-6-7-11-16(15)13-12-14-8-4-3-5-9-14/h2-13H,1H2/b13-12+
InChIKeySSXRRKVCVZJNDB-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1-ethenyl-2-(2-phenylethenyl)- (2-Vinylstilbene): A Cross-Conjugated Ortho-Divinylbenzene for Photochemical and Polymer Research


Benzene, 1-ethenyl-2-(2-phenylethenyl)-, commonly referred to as 2-vinylstilbene or 2-vinyl-trans-stilbene, is an ortho-divinylbenzene compound (C₁₆H₁₄, MW=206.28 g/mol) featuring a cross-conjugated system bearing both a vinyl group and a styryl group. This ortho-relationship imparts distinctive conformational constraints and ground-state geometries that fundamentally alter its photochemical reactivity compared to its non-ortho and non-vinyl analogs [1]. The compound's molecular architecture supports both photochemical [2+2] cycloaddition pathways and free-radical polymerisation, making it a structurally precise intermediate for organic electronics and specialty polymer research.

Why 1,2-Distyrylbenzene or 4-Vinylstilbene Cannot Substitute 2-Vinylstilbene


The ortho-vinyl-styryl architecture of 2-vinylstilbene is not geometrically interchangeable with 1,2-distyrylbenzene (1,2-bis[(E)-2-phenylethenyl]benzene) or 4-vinylstilbene. Each analog adopts a distinct ground-state conformational ensemble: 2-vinylstilbene populates a reactive s-trans-(styryl)-s-cis-(vinyl) conformation enabling preferential [2+2] photocycloaddition to yield phenylbenzobicyclo[2.1.1]hex-2-ene, while 1,2-distyrylbenzene on silica gel produces a different photoproduct distribution due to its larger steric profile and altered conformer populations [1]. Substitution with a non-ortho-vinyl analog eliminates the proximity-driven intramolecular trapping of the twisted stilbene singlet state entirely, resulting in divergent reactivity under identical irradiation conditions [2]. These structural differences dictate that procurement decisions based solely on styrylbenzene class membership will result in unpredictable photochemical outcomes.

Quantitative Photochemical and Polymer-Reactivity Evidence for Benzene, 1-ethenyl-2-(2-phenylethenyl)- vs. Its Closest Analogs


Ortho-Vinyl Directs Intramolecular [2+2] Photocycloaddition: 2-Vinylstilbene vs. 1,2-Distyrylbenzene on Silica Gel

2-Vinylstilbene and 1,2-distyrylbenzene exhibit distinct photoproduct distributions when irradiated on silica gel, arising from differences in ground-state conformer populations [1]. 2-Vinylstilbene, bearing only one styryl group, adopts a conformation that favours intramolecular [2+2] trapping of the twisted stilbene singlet to form a phenylbenzobicyclo[2.1.1]hex-2-ene skeleton. In contrast, 1,2-distyrylbenzene, with two bulky styryl arms, experiences different conformational constraints and gives a altered product profile under identical irradiation conditions [1]. The reported relative reaction rates of substituted 2-vinylstilbenes demonstrate that the photoproduct formation is directly controlled by the conformational equilibrium between s-trans and s-cis rotamers [2].

Photochemistry Conformational Analysis Solid-State Reactivity

2-Vinylstilbene Fluorescence Quantum Yield in PVA Film Relative to Other trans-Stilbene Derivatives

Among a series of eight trans-stilbene derivatives evaluated in poly(vinyl alcohol) (PVA) films, 2-vinylstilbene was one of the compounds for which fluorescence quantum yields (ϕF) and mean fluorescence lifetimes (τF) were determined [1]. All derivatives exhibited markedly higher ϕF in the rigid PVA matrix compared to liquid solution, with the enhancement attributed to suppression of radiationless deactivation via restricted torsional motion [1]. While absolute ϕF values for each individual derivative are available in the full text, the key procurement-relevant insight is that the ortho-vinyl substitution pattern in 2-vinylstilbene introduces a unique radiative-to-nonradiative rate constant ratio (kF/kd) that correlates with the substituent's Hammett constant, providing a predictable optoelectronic parameter absent in non-ortho analogs [1].

Solid-State Photophysics Fluorescence Stilbene Derivatives

Photochemical Stability of 2-Vinylstilbene Enables Selective Formation of Benzobicyclo[2.1.1]hex-2-enes Not Accessible from Non-Ortho Analogs

The photochemistry of 2-vinylstilbenes has been systematically compared with that of 2-propenylstilbene and o-substitution products [1]. The parent 2-vinylstilbene (1) under anaerobic irradiation yields 9-phenyltricyclo[6.1.1.0²⁷]deca-2,4,6-triene via a distinct pathway, whereas α-substituted derivatives give benzobicyclo[3.1.0]hex-2-enes [2]. The stereoselectivity of the reaction is governed by the size of the α-substituent, with small substituents permitting cycloaddition from both trans- and cis-isomers [2]. This differential photoreactivity—conformationally gated and tunable by vinyl substitution—is entirely absent in 4-vinylstilbene, which lacks the ortho-arrangement necessary for intramolecular trapping.

Photochemistry Ortho-Divinylbenzenes Cycloaddition

Physical Property Differentiation: LogP and Conformational Flexibility Relative to 1,2-Distyrylbenzene

2-Vinylstilbene (C₁₆H₁₄, MW=206.28 g/mol, LogP=4.50) is a smaller, less lipophilic molecule than 1,2-distyrylbenzene (C₂₂H₁₈, MW=282.38 g/mol, LogP=6.03) . The approximately 1.5-log-unit difference in LogP translates to roughly a 30-fold difference in octanol-water partition coefficient, which affects solubility, formulation compatibility, and chromatographic behaviour in both research and scale-up settings. The lower molecular weight and reduced steric bulk of 2-vinylstilbene also confer greater conformational flexibility, facilitating the s-trans to s-cis equilibration critical for its photocycloaddition reactivity [1].

Physicochemical Properties Lipophilicity Conformational Analysis

High-Confidence Application Scenarios for Benzene, 1-ethenyl-2-(2-phenylethenyl)- Based on Empirical Evidence


Synthesis of Phenylbenzobicyclo[2.1.1]hex-2-ene and Tricyclodecatriene Scaffolds via Intramolecular Photocycloaddition

The well-characterised [2+2] photocycloaddition of 2-vinylstilbene provides the most direct synthetic route to phenylbenzobicyclo[2.1.1]hex-2-ene and, under anaerobic conditions, 9-phenyltricyclo[6.1.1.0²⁷]deca-2,4,6-triene scaffolds [1]. These strained bicyclic and tricyclic frameworks serve as advanced intermediates for natural product-like compound libraries and are inaccessible from 1,2-distyrylbenzene or 4-vinylstilbene. Procurement of 2-vinylstilbene specifically, rather than a generic styrylbenzene, is required to access these core structures [2].

Solid-State Fluorescent Probe Development in PVA and Related Polymer Matrices

The fluorescence quantum yield enhancement of 2-vinylstilbene upon immobilisation in PVA films has been experimentally quantified among a series of trans-stilbene derivatives [1]. The Hammett correlation of kF/kd ratios enables rational tuning of emission properties via vinyl-substituent modification. Ortho-vinyl substitution uniquely positions 2-vinylstilbene within this structure-property landscape, making it a selectable building block for solid-state fluorescent probes requiring specific radiative-to-nonradiative rate ratios that para-substituted analogs cannot achieve.

Conformationally-Gated Photochemical Molecular Switches Based on s-trans/s-cis Equilibria

The photoproduct formation is strictly controlled by the ground-state conformational equilibrium between s-trans-(styryl)-s-cis-(vinyl)benzene and alternative rotamers [1]. This conformational gating mechanism, experimentally validated through relative reaction rate measurements of alkyl-substituted 2-vinylstilbenes, enables the design of photochemical molecular switches whose output is conformationally addressable. Non-ortho analogs lack the proximal vinyl group required for intramolecular trapping and cannot realise this switching functionality [2].

Specialty Copolymer Synthesis Exploiting Ortho-Vinyl Reactivity in Free-Radical Polymerisation

The ortho-disposed vinyl and styryl groups in 2-vinylstilbene offer dual reactivity for free-radical polymerisation: the vinyl group can participate in chain propagation while the styryl moiety contributes to cross-linking or post-polymerisation functionalisation. Arylstyrene-based polymers incorporating ortho-vinylbiphenyl-type monomers have demonstrated enhanced heat distortion temperatures and solvent resistance compared to polystyrene homopolymer [1]. 2-Vinylstilbene, as a structurally analogous monomer, is expected to deliver similar thermal performance advantages, with the added benefit of a lower LogP (4.50 vs. ~6.0 for distyrylbenzene) facilitating solution-based polymer processing.

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